molecular formula C20H16BrN3O2 B2477898 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326926-21-9

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

Katalognummer B2477898
CAS-Nummer: 1326926-21-9
Molekulargewicht: 410.271
InChI-Schlüssel: AFNQJRMFXKZTKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups. It includes a bromophenyl group, an oxadiazole ring, and a quinolinone structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, a five-membered ring containing three heteroatoms (two nitrogens and one oxygen), attached to a bromophenyl group and a quinolinone structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxadiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromophenyl group is likely to make the compound relatively heavy and possibly increase its reactivity .

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Oxadiazole derivatives, including those structurally related to the specified compound, have been evaluated for their antitubercular activity against various strains of mycobacteria, including M. tuberculosis. Some derivatives exhibit in vitro efficacy comparable to standard antitubercular drugs, highlighting their potential as leads for new antitubercular agents (Asif, 2014).

Therapeutic Potential

The 1,3,4-oxadiazole ring is recognized for its capacity to bind with various enzymes and receptors through weak interactions, leading to a wide range of bioactivities. Research on 1,3,4-oxadiazole-based compounds has revealed their potential in treating diseases like cancer, fungal infections, bacterial infections, and more, making them valuable in the development of new medicinal agents (Verma et al., 2019).

Synthesis and Pharmacology

Recent studies have focused on synthesizing new oxadiazole derivatives and exploring their pharmacological activities. These efforts have identified oxadiazole derivatives with significant antibacterial, anti-inflammatory, antifungal, anti-diabetic, and anticancer activities. The structural features of oxadiazoles, particularly the presence of nitrogen and oxygen atoms, contribute to their pharmacological effectiveness through hydrogen bond interactions with biomacromolecules (Wang et al., 2022).

Biological Roles

The synthesis methods and biological applications of 1,3,4-oxadiazole derivatives have been extensively reviewed, highlighting their roles in treating various diseases. These compounds have shown promise in developing new therapeutic agents due to their significant biological activities and potential for chemical modification (Nayak & Poojary, 2019).

Safety and Hazards

As with any chemical compound, handling “3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin .

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of oxadiazoles . Additionally, new synthetic routes could be developed to improve the efficiency of its synthesis .

Eigenschaften

IUPAC Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2/c1-2-11-24-12-15(18(25)14-8-4-6-10-17(14)24)20-22-19(23-26-20)13-7-3-5-9-16(13)21/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNQJRMFXKZTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.